molecular formula C7H11NO2 B15209422 (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate

(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No.: B15209422
M. Wt: 141.17 g/mol
InChI Key: KZPQLDKVWPVVEC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrole ring and a carboxylate ester group. The stereochemistry of the compound, indicated by the (2R,4S) configuration, plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a 4-methyl-2-aminobutanal with an esterifying agent, such as methyl chloroformate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives.

Scientific Research Applications

(2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. The pathways involved may include binding to receptor sites, altering enzyme kinetics, or modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate: The enantiomer of the compound, with different stereochemistry.

    Methyl 4-methyl-2-pyrrolecarboxylate: Lacks the dihydro structure, leading to different chemical properties.

    Ethyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

The uniqueness of (2R,4S)-Methyl 4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (2R,4S)-4-methyl-3,4-dihydro-2H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H11NO2/c1-5-3-6(8-4-5)7(9)10-2/h4-6H,3H2,1-2H3/t5-,6+/m0/s1

InChI Key

KZPQLDKVWPVVEC-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1C[C@@H](N=C1)C(=O)OC

Canonical SMILES

CC1CC(N=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.